Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI)
Overview
Description
Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI) is a chemical compound that belongs to the family of polyenes. It is a conjugated molecule that contains six carbon-carbon double bonds. Hexapentaene has been studied extensively due to its unique chemical and physical properties.
Mechanism of Action
The mechanism of action of hexapentaene is not well understood. However, it is believed that the conjugated double bonds in the molecule play a role in its biological activity. It has been suggested that hexapentaene may act as a free radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects
Hexapentaene has been shown to have a number of biochemical and physiological effects. In animal studies, hexapentaene has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
One of the main advantages of using hexapentaene in lab experiments is its unique chemical and physical properties. Its conjugated double bonds make it a promising material for use in electronic devices. However, one of the limitations of using hexapentaene is its high cost and low availability.
Future Directions
There are a number of future directions for research on hexapentaene. One area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the use of hexapentaene in biomedical applications. It has been suggested that hexapentaene may have potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's. Additionally, further studies are needed to fully understand the mechanism of action of hexapentaene and its potential applications in various fields of research.
Synthesis Methods
Hexapentaene can be synthesized through a variety of methods. One of the most common methods involves the use of a Wittig reaction. In this reaction, a phosphonium ylide is reacted with an aldehyde to form an alkene. The alkene is then subjected to a cross-coupling reaction with a brominated phenyl compound to form hexapentaene. Other methods of synthesis include the use of a Grignard reaction and a Sonogashira coupling reaction.
Scientific Research Applications
Hexapentaene has been used in a variety of scientific research applications. One of the most common applications is in the field of organic electronics. Hexapentaene has been shown to have excellent charge transport properties, making it a promising material for use in electronic devices such as solar cells and transistors.
properties
IUPAC Name |
1-bromo-2-[6-(2-bromophenyl)-1,6-diphenylhexa-1,2,3,4,5-pentaenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Br2/c31-29-21-11-9-19-27(29)25(23-13-3-1-4-14-23)17-7-8-18-26(24-15-5-2-6-16-24)28-20-10-12-22-30(28)32/h1-6,9-16,19-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWBZDXHOUQVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=C=C=C=C(C2=CC=CC=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227335 | |
Record name | Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexapentaene,1,6-bis(o-bromophenyl)-1,6-diphenyl-(8CI) | |
CAS RN |
13632-32-1 | |
Record name | Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13632-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexapentaene, 1,6-bis(o-bromophenyl)-1,6-diphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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